molecular formula C21H25NO3 B12963436 (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B12963436
M. Wt: 339.4 g/mol
InChI Key: ZETOWCPMLJSJMU-FQEVSTJZSA-N
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Description

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate: is a complex organic compound with a molecular formula of C30H33N3O5. This compound is known for its unique structure, which includes a fluorenyl group, a hydroxy group, and a carbamate group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves multi-step reactions. One common method includes the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere. The reaction is carried out at room temperature for 48 hours. This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethylformamide at 20°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical research .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to form stable complexes with proteins, which can modulate their activity. This interaction can affect various biological processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

  • (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
  • (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

Comparison: Compared to these similar compounds, (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is unique due to its specific hydroxy and carbamate groups. These functional groups confer distinct chemical properties, making it more suitable for certain applications in research and industry .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate

InChI

InChI=1S/C21H25NO3/c1-14(2)20(11-12-23)22-21(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,23H,11-13H2,1-2H3,(H,22,24)/t20-/m0/s1

InChI Key

ZETOWCPMLJSJMU-FQEVSTJZSA-N

Isomeric SMILES

CC(C)[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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